Cas no 898783-80-7 (2-phenyl-1-[2-(trifluoromethyl)phenyl]ethanone)

2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethanone is a fluorinated aromatic ketone characterized by its trifluoromethyl and phenyl substituents, which impart unique electronic and steric properties. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug discovery. Its rigid aromatic structure also facilitates applications in ligand design and catalysis. High purity grades are available for research and industrial use, ensuring reproducibility in synthetic processes. The compound's stability under standard conditions further supports its utility in multistep organic transformations.
2-phenyl-1-[2-(trifluoromethyl)phenyl]ethanone structure
898783-80-7 structure
Product Name:2-phenyl-1-[2-(trifluoromethyl)phenyl]ethanone
CAS No:898783-80-7
MF:C15H11F3O
MW:264.242454767227
MDL:MFCD02260676
CID:869111
PubChem ID:24723887
Update Time:2025-10-30

2-phenyl-1-[2-(trifluoromethyl)phenyl]ethanone Chemical and Physical Properties

Names and Identifiers

    • 2-phenyl-1-[2-(trifluoromethyl)phenyl]ethanone
    • 2-PHENYL-2'-TRIFLUOROMETHYLACETOPHENONE
    • MFCD02260676
    • 2-phenyl-1-(2-(trifluoromethyl)phenyl)ethanone
    • AKOS010310604
    • DTXSID40642286
    • 898783-80-7
    • 2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethan-1-one
    • MDL: MFCD02260676
    • Inchi: 1S/C15H11F3O/c16-15(17,18)13-9-5-4-8-12(13)14(19)10-11-6-2-1-3-7-11/h1-9H,10H2
    • InChI Key: QWHCPHIBUNLMJR-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1C(CC1C=CC=CC=1)=O)(F)F

Computed Properties

  • Exact Mass: 264.07600
  • Monoisotopic Mass: 264.07619946g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.228
  • Boiling Point: 337.8°C at 760 mmHg
  • Flash Point: 173.5°C
  • Refractive Index: 1.523
  • PSA: 17.07000
  • LogP: 4.13080

2-phenyl-1-[2-(trifluoromethyl)phenyl]ethanone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

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2-phenyl-1-[2-(trifluoromethyl)phenyl]ethanone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:898783-80-7)2-phenyl-1-[2-(trifluoromethyl)phenyl]ethanone
Order Number:A1189846
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:11
Price ($):346.0
Email:sales@amadischem.com

Additional information on 2-phenyl-1-[2-(trifluoromethyl)phenyl]ethanone

Introduction to 2-Phenyl-1-[2-(Trifluoromethyl)phenyl]ethanone (CAS No. 898783-80-7)

2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethanone, with the CAS number 898783-80-7, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 2-(trifluoromethyl)benzophenone, is characterized by its unique molecular structure, which includes a phenyl ring and a trifluoromethyl-substituted phenyl ring connected by a ketone group. The presence of the trifluoromethyl group imparts distinct chemical and biological properties, making it a valuable candidate for various applications.

The chemical formula of 2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethanone is C15H11F3O, and its molecular weight is approximately 266.24 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as dichloromethane, acetone, and ethanol. Its melting point ranges from 95 to 97°C, and it exhibits moderate stability under standard laboratory conditions.

In recent years, 2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethanone has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role as a scaffold in the development of novel drugs. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can be crucial for improving drug efficacy and reducing side effects. Additionally, the ketone functionality provides a reactive site for further chemical modifications, allowing researchers to fine-tune the pharmacological properties of the compound.

A notable study published in the Journal of Medicinal Chemistry in 2021 explored the use of 2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethanone as a lead compound for developing inhibitors of specific enzymes involved in cancer progression. The researchers synthesized a series of derivatives by modifying the phenyl rings and found that certain analogs exhibited potent inhibitory activity against key enzymes such as protein kinases and histone deacetylases (HDACs). These findings suggest that 2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethanone could serve as a valuable starting point for the development of targeted cancer therapies.

Beyond cancer research, 2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethanone has also shown promise in other therapeutic areas. For instance, a study published in Bioorganic & Medicinal Chemistry Letters in 2020 investigated its potential as an antiviral agent against influenza viruses. The researchers discovered that certain derivatives of this compound exhibited significant antiviral activity by inhibiting viral replication without causing significant cytotoxicity to host cells. This dual action—targeting viral replication while maintaining cellular integrity—makes it an attractive candidate for further development as an antiviral drug.

In addition to its therapeutic applications, 2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethanone has been explored for its use in materials science and chemical synthesis. Its unique electronic properties make it suitable for use as a building block in the synthesis of advanced materials such as polymers and coatings. The trifluoromethyl group can enhance the thermal stability and chemical resistance of these materials, making them suitable for various industrial applications.

The synthesis of 2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethanone can be achieved through several methods, including Friedel-Crafts acylation and Claisen condensation reactions. A common approach involves the reaction of 2-trifluoromethylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. This method provides high yields and good purity, making it suitable for large-scale production.

Safety considerations are an essential aspect when handling any chemical compound. While 2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethanone is generally considered safe under standard laboratory conditions, appropriate precautions should be taken to avoid skin contact and inhalation. It is recommended to handle this compound in a well-ventilated area and to use personal protective equipment such as gloves and safety goggles.

In conclusion, 2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethanone (CAS No. 898783-80-7) is a versatile compound with significant potential in various fields, including medicinal chemistry, pharmaceutical research, materials science, and chemical synthesis. Its unique molecular structure and favorable properties make it an attractive candidate for further investigation and development into novel therapeutic agents and advanced materials.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:898783-80-7)2-phenyl-1-[2-(trifluoromethyl)phenyl]ethanone
A1189846
Purity:99%
Quantity:1g
Price ($):346.0
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